molecular formula C15H19NO3 B7510589 N-cyclopropyl-N-ethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-cyclopropyl-N-ethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No. B7510589
M. Wt: 261.32 g/mol
InChI Key: UUIDMFUBEUXMLV-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-ethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide, commonly known as CYR-101, is a novel compound that has gained attention in recent years due to its potential therapeutic properties. It belongs to the class of benzodioxepine derivatives, which have been found to have a wide range of pharmacological activities.

Mechanism of Action

The mechanism of action of CYR-101 is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2A receptor. It has also been found to modulate the activity of the dopamine and glutamate systems in the brain. These neurotransmitters play a key role in regulating mood, behavior, and addiction.
Biochemical and Physiological Effects:
CYR-101 has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of cancer cells by inducing apoptosis. CYR-101 has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It has also been found to increase the levels of cAMP, which is a secondary messenger molecule that regulates various cellular processes.

Advantages and Limitations for Lab Experiments

CYR-101 has several advantages for lab experiments. It has a high affinity and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. It also has low toxicity and is well-tolerated in animal models. However, CYR-101 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which limits its duration of action.

Future Directions

There are several future directions for research on CYR-101. One area of interest is its potential use in the treatment of addiction. CYR-101 has been found to reduce drug-seeking behavior in animal models of addiction. Another area of interest is its potential use in the treatment of depression and anxiety. CYR-101 has been found to have anxiolytic and anti-depressant effects in animal models. Further research is needed to determine its efficacy in human patients. Additionally, the development of more potent and selective derivatives of CYR-101 could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of CYR-101 involves the reaction of N-cyclopropyl-N-ethylamine with 3,4-methylenedioxyphenylacetic acid to form the intermediate product, which is then subjected to cyclization with the help of trifluoroacetic acid. The final product is obtained after purification using column chromatography. The overall yield of the synthesis is around 30%.

Scientific Research Applications

CYR-101 has been found to have potential therapeutic properties in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-depressant effects. It has also been found to have anxiolytic and anti-addictive properties. CYR-101 has been tested in animal models for its efficacy in treating various diseases such as cancer, depression, anxiety, and addiction.

properties

IUPAC Name

N-cyclopropyl-N-ethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-16(12-5-6-12)15(17)11-4-7-13-14(10-11)19-9-3-8-18-13/h4,7,10,12H,2-3,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIDMFUBEUXMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)C2=CC3=C(C=C2)OCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-ethyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

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